![molecular formula C16H17FN6O2 B2854730 1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea CAS No. 2034320-32-4](/img/structure/B2854730.png)
1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea
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Overview
Description
1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea, also known as ETPU, is a chemical compound that has generated significant interest in the scientific community due to its potential therapeutic applications. ETPU is a member of the triazolopyrazine family of compounds and has been shown to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of 1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea is not fully understood. However, it has been proposed that 1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea works by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. It has also been suggested that 1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea may work by inducing DNA damage in cancer cells.
Biochemical and Physiological Effects
1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea has been shown to exhibit a number of biochemical and physiological effects. In addition to its anti-cancer activity, 1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. However, one of the limitations of 1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several areas of future research for 1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea. One area of interest is in the development of more efficient synthesis methods to produce higher yields of pure 1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea. Another area of research is in the development of novel drug delivery systems to improve the solubility and bioavailability of 1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea. Additionally, further studies are needed to fully understand the mechanism of action of 1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea and to identify potential drug targets for cancer treatment.
Synthesis Methods
The synthesis of 1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea involves the reaction of 8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazine with 3-fluorobenzyl isocyanate in the presence of a catalyst. The resulting product is then treated with urea to yield 1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea. This synthesis method has been optimized to produce high yields of pure 1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea.
Scientific Research Applications
1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been in the field of cancer treatment. 1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has been demonstrated to induce apoptosis in cancer cells and inhibit tumor growth.
properties
IUPAC Name |
1-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-[(3-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2/c1-2-25-15-14-22-21-13(23(14)7-6-18-15)10-20-16(24)19-9-11-4-3-5-12(17)8-11/h3-8H,2,9-10H2,1H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVLZYKJEKPNSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)NCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea |
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